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molecular formula C11H12O2 B3031582 2'-(Allyloxy)acetophenone CAS No. 53327-14-3

2'-(Allyloxy)acetophenone

Cat. No. B3031582
M. Wt: 176.21 g/mol
InChI Key: FJRGLCZRSCMXSW-UHFFFAOYSA-N
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Patent
US08058447B2

Procedure details

542 g (3.9 mol) of 2-hydroxyacetophenone are heated to reflux with 592 g (4.9 mol) of allyl bromide, 1000 g (7.2 mol) of potassium carbonate and 13.2 g (79 mmol) of potassium iodide in 2.4 liters of acetone for 24 h. Cooling to room temperature is followed by filtration and removal of the solvent in vacuo. The residue is dissolved in toluene and washed with 10% strength sodium hydroxide solution and water. Concentration results in 689 g (98% of theory) of the title compound.
Quantity
542 g
Type
reactant
Reaction Step One
Quantity
592 g
Type
reactant
Reaction Step Two
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:11](Br)[CH:12]=[CH2:13].C(=O)([O-])[O-:16].[K+].[K+].[I-].[K+]>CC(C)=O>[CH2:11]([O:16][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH3:2])[CH:12]=[CH2:13] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
542 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
592 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1000 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2.4 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is followed by filtration and removal of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene
WASH
Type
WASH
Details
washed with 10% strength sodium hydroxide solution and water
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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